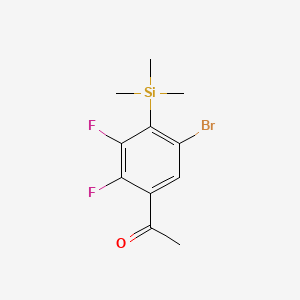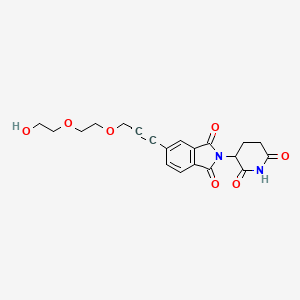
Thalidomide-5'-propargyl-PEG2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-propargyl-PEG2-OH is a compound that combines the properties of thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a terminal alkyne group. This compound is primarily used in research and development, particularly in the field of proteolysis-targeting chimeras (PROTACs), where it serves as a linker for conjugating thalidomide to target proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-propargyl-PEG2-OH typically involves the following steps:
Preparation of Propargyl-PEG2-OH: This involves the reaction of propargyl alcohol with PEG2 under specific conditions to form the desired PEG linker.
Conjugation with Thalidomide: The PEG linker is then conjugated to thalidomide through a series of chemical reactions, often involving click chemistry techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Industrial Production Methods
While specific industrial production methods for Thalidomide-5’-propargyl-PEG2-OH are not widely documented, the general approach involves large-scale synthesis of the PEG linker followed by its conjugation to thalidomide under controlled conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
Thalidomide-5’-propargyl-PEG2-OH undergoes various chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group allows for CuAAC reactions with azide-containing molecules.
Substitution Reactions: The compound can participate in substitution reactions where the PEG linker is replaced or modified.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Major Products Formed
The major products formed from these reactions are typically conjugates of Thalidomide-5’-propargyl-PEG2-OH with other molecules, often used in the development of PROTACs and other research applications .
科学研究应用
Thalidomide-5’-propargyl-PEG2-OH has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs.
Medicine: Investigated for its potential in targeted cancer therapies and other medical applications.
Industry: Utilized in the development of new materials and nanotechnology.
作用机制
The mechanism of action of Thalidomide-5’-propargyl-PEG2-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the selective degradation of target proteins by the proteasome, a process that is exploited in the development of PROTACs . The PEG linker and terminal alkyne group allow for the conjugation of thalidomide to various target molecules, enhancing its versatility in research applications .
相似化合物的比较
Similar Compounds
Thalidomide-O-PEG2-NHS Ester: Another PEG-linked thalidomide derivative used in PROTAC research.
Propargyl-PEG2-OH: A simpler PEG linker without the thalidomide component, used in various click chemistry applications.
Uniqueness
Thalidomide-5’-propargyl-PEG2-OH is unique due to its combination of thalidomide’s immunomodulatory properties with the versatility of a PEG linker and a terminal alkyne group. This makes it particularly valuable in the development of PROTACs and other targeted therapies .
属性
分子式 |
C20H20N2O7 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O7/c23-7-9-29-11-10-28-8-1-2-13-3-4-14-15(12-13)20(27)22(19(14)26)16-5-6-17(24)21-18(16)25/h3-4,12,16,23H,5-11H2,(H,21,24,25) |
InChI 键 |
UELGWYQBSXWOLT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




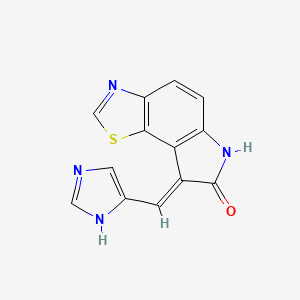
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)

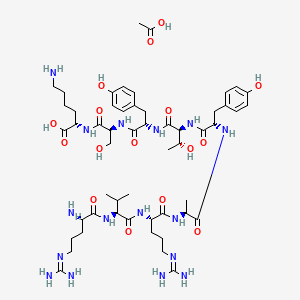
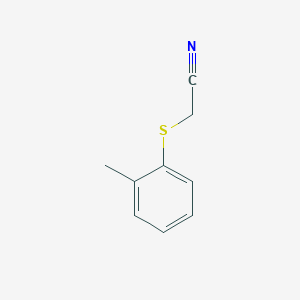
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
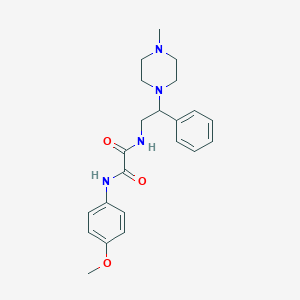
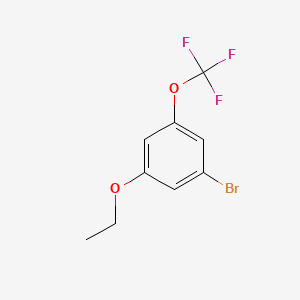
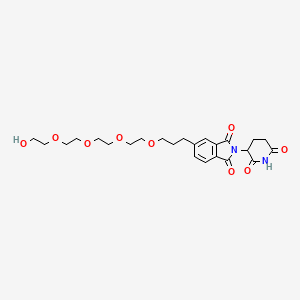
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)
